molecular formula C8H13NO3 B11821714 methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate

methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate

Cat. No.: B11821714
M. Wt: 171.19 g/mol
InChI Key: KESGBJWJJIVEJP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate is a heterocyclic ester featuring a partially unsaturated 3,6-dihydro-2H-pyran ring conjugated with an amino group and a methyl ester moiety. The 3,6-dihydro-2H-pyran ring is a six-membered oxygen-containing heterocycle with one double bond (between C3 and C4), imparting moderate rigidity and electronic delocalization .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate

InChI

InChI=1S/C8H13NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h2,7H,3-5,9H2,1H3

InChI Key

KESGBJWJJIVEJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCOCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dihydro-2H-pyran-4-carboxylic acid with methylamine under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

  • Pharmaceutical Building Block: The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its dihydropyran structure is particularly relevant for developing compounds with antimicrobial, antiviral, and anticancer properties.
  • Biological Activity: Research indicates that compounds containing dihydropyran rings exhibit significant biological activities. Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate is being investigated for its potential interactions with enzymes and receptors that could lead to therapeutic effects.

2. Mechanisms of Action:

  • Interaction studies have shown that this compound may bind to specific proteins or enzymes, influencing critical biochemical pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions.

Research Applications

1. Biological Evaluation:

  • The compound has been evaluated for its potential as an antimicrobial agent. Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens, suggesting its utility in developing new antibiotics.

2. Molecular Docking Studies:

  • Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more potent derivatives .

Synthetic Chemistry Applications

1. Synthetic Pathways:

  • The synthesis of this compound typically involves multi-step reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. These synthetic routes are crucial for producing the compound in sufficient quantities for research purposes.

2. Comparative Analysis:

  • A comparative analysis of structurally similar compounds reveals that this compound has unique aspects that enhance its reactivity and biological activity compared to other amino acids and related molecules.
Compound NameStructure FeaturesUnique Aspects
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acidContains a tetrahydropyran ringLacks the methyl ester functionality
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetateSimilar dihydropyran structureDifferent substitution pattern on the nitrogen atom
3-hydroxybutyric acidSimple structure without a pyran ringLacks nitrogen functionality

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 2-Amino-2-(Tetrahydro-2H-Pyran-4-yl)Acetate Hydrochloride

  • Structural Differences : The tetrahydro-2H-pyran ring is fully saturated, eliminating the double bond present in the dihydro analog. This saturation increases ring puckering flexibility, as described by Cremer-Pople coordinates , and reduces electronic conjugation.
  • Physicochemical Properties: The molecular weight (MW) of the hydrochloride salt is higher due to the saturated ring and HCl counterion. The amino group’s basicity is enhanced in the hydrochloride form, improving aqueous solubility compared to the free base .
  • Synthesis: Likely synthesized via acid-catalyzed esterification or reductive amination, similar to methods in , where malononitrile/ethyl cyanoacetate reacts with cyclic ketones in 1,4-dioxane .

Methyl 2-(Tetrahydro-2H-Pyran-4-yl)Acetate

  • Key Differences: Lacks the amino group, reducing hydrogen-bonding capacity and polarity. The ester group is directly attached to the tetrahydro-pyran ring without an α-amino substituent.
  • Applications: Used as a building block in organic synthesis (e.g., for heterocycles like 7-(trifluoromethyl)quinolin-4-ol) . The absence of the amino group limits its utility in medicinal chemistry compared to the target compound.

Ethyl 2-(3,6-Dihydro-2H-Pyran-4-yl)-2-Nitroacetate

  • Structural Modifications: Replaces the amino group with a nitro group and uses an ethyl ester. The nitro group is electron-withdrawing, altering reactivity in nucleophilic substitutions or reductions.

Methyl 6-Amino-5-Cyano-2-(2-Methoxy-2-Oxoethyl)-4-[3-(Trifluoromethyl)Phenyl]-4H-Pyran-3-Carboxylate

  • Complexity: Features a pyran ring substituted with cyano, trifluoromethylphenyl, and additional ester groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant.
  • Biological Potential: Analogous to ’s amino-phenyl derivatives (e.g., β-lactam antibiotics), this compound’s electron-deficient aromatic system may target enzymes or receptors .

Biological Activity

Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group and a dihydropyran moiety. This article delves into the biological activities associated with this compound, exploring its potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure is characterized by:

  • Dihydropyran Ring : A six-membered ring containing one oxygen atom.
  • Amino Group : Imparts potential for interaction with biological targets.
  • Methyl Ester Functionality : Enhances lipophilicity and bioavailability.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₉H₁₁N₁O₃
Dihydropyran RingPresent
Amino GroupPresent
Methyl EsterPresent

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Compounds containing dihydropyran rings have been investigated for their potential antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi through mechanisms that involve disrupting cellular functions or inhibiting essential enzymes .

Antiviral Activity

Preliminary research has shown that derivatives of dihydropyran compounds can exhibit antiviral activity. This compound's interactions with viral proteins may hinder viral replication processes .

Anticancer Effects

The compound's structural features suggest potential anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation .

The specific mechanisms by which this compound exerts its biological effects may involve interaction with various molecular targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to assess these interactions quantitatively.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various dihydropyran derivatives, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

Study on Antiviral Activity

Another study explored the antiviral properties of dihydropyran derivatives against influenza virus. This compound demonstrated a dose-dependent reduction in viral titers, with an IC50 value of approximately 5 µM, suggesting effective antiviral activity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundModerateSignificantPromising
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acidLowModerateLimited
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetateModerateLowModerate

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